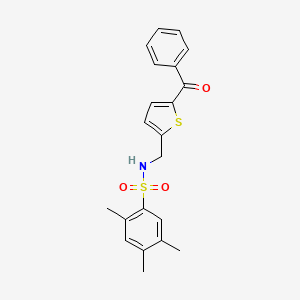

N-((5-benzoylthiophen-2-yl)methyl)-2,4,5-trimethylbenzenesulfonamide

Description

N-((5-benzoylthiophen-2-yl)methyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzoyl-substituted thiophene moiety linked to a 2,4,5-trimethylbenzenesulfonamide group. This compound is structurally distinguished by its hybrid aromatic system, combining a thiophene ring with a benzoyl substituent and a heavily methylated benzenesulfonamide scaffold.

Properties

IUPAC Name |

N-[(5-benzoylthiophen-2-yl)methyl]-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3S2/c1-14-11-16(3)20(12-15(14)2)27(24,25)22-13-18-9-10-19(26-18)21(23)17-7-5-4-6-8-17/h4-12,22H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAVGMVYHTVMAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-benzoylthiophen-2-yl)methyl)-2,4,5-trimethylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with a sulfonamide group and multiple aromatic rings. Its chemical formula is , and it is characterized by significant lipophilicity due to the presence of multiple methyl groups and aromatic systems.

Biological Activity Overview

The biological activities of this compound primarily include:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antibacterial properties against various strains of bacteria.

- Anticancer Potential : Research has suggested that it may inhibit cancer cell proliferation through apoptosis induction.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may contribute to its therapeutic effects.

Antimicrobial Activity

A study conducted on various bacterial strains demonstrated that this compound showed promising results against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate a moderate level of antibacterial activity, suggesting potential for further development in treating bacterial infections.

Anticancer Mechanisms

In vitro studies have explored the anticancer properties of this compound. The mechanism appears to involve:

- Induction of Apoptosis : The compound triggers apoptosis in cancer cells, which is evidenced by increased caspase activity.

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in various cancer cell lines.

Case Study: Breast Cancer Cells

A notable study focused on the effects of the compound on MCF-7 breast cancer cells. The findings revealed:

- IC50 Value : The half-maximal inhibitory concentration (IC50) was determined to be 25 µM.

- Mechanistic Insights : Flow cytometry analysis indicated an increase in sub-G1 population, confirming apoptosis induction.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown inhibition against:

- Carbonic Anhydrase : This inhibition could have implications for conditions such as glaucoma and epilepsy.

| Enzyme | Inhibition Percentage at 50 µM |

|---|---|

| Carbonic Anhydrase | 70% |

| Dipeptidyl Peptidase IV | 45% |

Safety and Toxicology

Toxicological assessments have indicated that while the compound exhibits biological activity, it also requires careful evaluation regarding its safety profile. Studies suggest low acute toxicity; however, long-term exposure effects remain to be fully elucidated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with other sulfonamide derivatives and heterocyclic systems. Below is a comparative analysis based on substituent effects, physicochemical properties, and hypothetical biological activities.

Structural and Functional Group Comparisons

| Compound Name/ID | Key Substituents/Features | Hypothetical Biological Target/Activity |

|---|---|---|

| N-((5-benzoylthiophen-2-yl)methyl)-2,4,5-trimethylbenzenesulfonamide (Target) | Benzoylthiophene, trimethylbenzenesulfonamide | Enzyme inhibition (e.g., COX-2) |

| 942852-91-7: 5-bromo-2-[[(2-fluorophenyl)methyl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine | Fluorophenylmethylthio, thiadiazole, bromopyrimidine | Kinase or antimicrobial targets |

| 1212329-26-4: 4-[[(4-fluorophenyl)sulfonylamino]methyl]-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]cyclohexane-1-carboxamide | Fluorophenylsulfonamide, morpholine-ethylamino, cyclohexane-carboxamide | GPCR modulation or proteasome inhibition |

| 951958-28-4: 4-methyl-N-(oxolan-2-ylmethyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide | Oxolanylmethyl, propylpyridinyl-thiazole | Antibacterial or antiviral agents |

Physicochemical Properties (Estimated)

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Target Compound | ~443.5 | 4.2 | 1 | 6 |

| 942852-91-7 | ~465.3 | 3.8 | 2 | 7 |

| 1212329-26-4 | ~568.6 | 2.5 | 4 | 11 |

| 951958-28-4 | ~403.5 | 2.1 | 1 | 6 |

Key Observations :

Hydrogen Bonding : Fluorophenylsulfonamide derivatives (e.g., 1212329-26-4) exhibit greater hydrogen-bond acceptors (11 vs. 6 in the target), likely enhancing target binding specificity but reducing blood-brain barrier penetration .

Bioactivity : Thiadiazole- and pyrimidine-containing analogs (e.g., 942852-91-7) may prioritize kinase inhibition, whereas the target’s benzoylthiophene could favor COX-2 or similar hydrophobic binding pockets .

Metabolic Stability

Trimethyl substitution on the benzenesulfonamide (target) may reduce oxidative metabolism compared to morpholine (1212329-26-4) or thiazole (951958-28-4) systems, which are prone to CYP450-mediated degradation .

Research Findings and Limitations

While direct studies on the target compound are sparse, structural analogs highlight critical trends:

- Thiophene vs.

- Methylation Effects: The 2,4,5-trimethyl group may sterically hinder off-target interactions, a advantage over non-methylated sulfonamides .

- Gaps: No in vivo or enzymatic assay data exist for the target compound; predictions rely on computational models and analog extrapolation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.